2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride
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Overview
Description
2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl groups and a hydroxylamine functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride typically involves the reaction of 2,3,4-trifluorobenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Oxidation and Reduction: The hydroxylamine group can be oxidized to a nitroso or nitro group, or reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation with potassium permanganate would produce a nitro compound.
Scientific Research Applications
2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamine derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted benzene derivatives and hydroxylamine derivatives, such as:
- 2,3,4-trifluorobenzoyl chloride
- N-hydroxybenzamide
- 2,3,4-trifluoroaniline
Uniqueness
What sets 2,3,4-Trifluoro-N-hydroxybenZimidoyl chloride apart from similar compounds is the combination of trifluoromethyl groups and a hydroxylamine functional group on the same benzene ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
(1Z)-2,3,4-trifluoro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-2-4(9)6(11)5(3)10/h1-2,13H/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBXJIXVFMBFCX-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=NO)Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1/C(=N/O)/Cl)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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